molecular formula C7H14BrNO B2729535 2-Bromo-N,N,3-trimethylbutanamide CAS No. 959028-13-8

2-Bromo-N,N,3-trimethylbutanamide

Cat. No.: B2729535
CAS No.: 959028-13-8
M. Wt: 208.099
InChI Key: POEPTKGZCYUKLO-UHFFFAOYSA-N
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Description

2-Bromo-N,N,3-trimethylbutanamide is an organic compound with the molecular formula C₇H₁₄BrNO and a molecular weight of 208.10 g/mol . This compound is characterized by the presence of a bromine atom attached to a butanamide structure, which includes three methyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N,3-trimethylbutanamide typically involves the bromination of N,N,3-trimethylbutanamide. One common method is the reaction of N,N,3-trimethylbutanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N,N,3-trimethylbutanamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N,3-trimethylbutanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or modification of protein function, which is valuable in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethylbutanamide
  • 2-Bromo-N,N,3-trimethylpentanamide
  • 2-Bromo-N,N,3-trimethylhexanamide

Uniqueness

2-Bromo-N,N,3-trimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. Its three methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable reagent in selective reactions .

Properties

IUPAC Name

2-bromo-N,N,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c1-5(2)6(8)7(10)9(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEPTKGZCYUKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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